Ethyl hydrazinoacetate hydrochloride (CAS: 6945-92-2) is a bifunctional organic intermediate widely used in pharmaceutical and chemical synthesis.[1][2] It serves as a stable, solid source of the ethyl hydrazinoacetate synthon, which incorporates both a reactive hydrazine group and an ethyl ester functionality.[3] This structure makes it a key precursor for constructing a variety of nitrogen-containing heterocyclic compounds, which are core components in a significant percentage of small molecule drugs.[1] Its hydrochloride salt form provides enhanced stability and handling properties compared to the free base, making it a reliable reagent for laboratory and industrial applications.[4][5]
Choosing a substitute for Ethyl hydrazinoacetate hydrochloride based on superficial structural similarity can introduce significant process inefficiencies and safety issues. For instance, substituting with hydrazine hydrate, a common and inexpensive source of the N-N bond, introduces a highly volatile, corrosive, and carcinogenic liquid that requires stringent safety protocols.[6] Furthermore, reactions with hydrazine hydrate often lead to different product profiles or require additional steps for N-alkylation, complicating the synthesis and potentially lowering the overall yield.[6] The free base form, ethyl hydrazinoacetate, lacks the stability of the hydrochloride salt, being more susceptible to degradation and more difficult to handle as it may not be a stable, crystalline solid.[4] Using other esters, such as a t-butyl variant, would necessitate different deprotection strategies, making it non-interchangeable in established synthetic routes where the ethyl group's specific reactivity and stability are required.
Ethyl hydrazinoacetate hydrochloride is a crystalline solid with a defined melting point of 152-154 °C, a critical attribute for processability and storage.[1] This contrasts sharply with its common precursor, hydrazine hydrate, which is a volatile, fuming liquid with a melting point of -51.6 °C.[2][7] The solid form of the hydrochloride salt mitigates the significant handling risks, such as inhalation and corrosion, associated with liquid hydrazine hydrate and improves dosing accuracy in reactions.[6][7] The hydrochloride form is stable under normal storage conditions, whereas the free base is not guaranteed to be a stable solid.[3]
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline solid, M.P. 152-154 °C |
| Comparator Or Baseline | Hydrazine Hydrate: Fuming liquid, M.P. -51.6 °C |
| Quantified Difference | >200 °C difference in melting point; solid vs. liquid state at ambient temperature |
| Conditions | Standard Temperature and Pressure |
This ensures safer handling, easier and more accurate weighing for reactions, and improved long-term storage stability, which are key procurement considerations for both lab and industrial settings.
Patented synthetic routes utilizing Ethyl hydrazinoacetate hydrochloride demonstrate its effectiveness as a precursor, achieving high yields suitable for industrial production. For example, a method involving the deprotection of a BOC-protected intermediate in ethanol with hydrochloric acid yields the final product at 98.4% with 99.2% purity.[6] In contrast, older methods starting from chloroacetic acid and hydrazine hydrate report significantly lower overall yields, such as 25% in one case and 73-78% in others, often requiring harsher conditions like esterification with dry hydrogen chloride gas.[6] The use of the target compound in 'one-pot' syntheses from ethyl glyoxylate also highlights its suitability for streamlined, high-yield industrial processes.[1]
| Evidence Dimension | Reported Synthetic Yield |
| Target Compound Data | Modern synthesis routes to the target compound report yields up to 98.4%.[6] |
| Comparator Or Baseline | Older routes starting from hydrazine hydrate report yields of 25% to 78%.[6] |
| Quantified Difference | Yield improvements of 20-73 percentage points over alternative precursors and routes. |
| Conditions | Comparative analysis of different patented and published synthetic methodologies for preparing the title compound and its precursors. |
Selecting this high-purity, well-defined precursor avoids the lower yields and more complex purifications associated with syntheses starting from more basic materials like hydrazine hydrate.
Ethyl hydrazinoacetate hydrochloride is noted for its solubility in alcohols such as methanol and its utility in ethanol-based reaction systems.[1][6] Patents describe its preparation and recrystallization from absolute ethanol, resulting in a high-purity product and demonstrating its compatibility with this common industrial solvent.[2][7] This is a key processability advantage over reagents like hydrazine hydrate, which, while miscible with water and ethanol, forms an aqueous system that can be undesirable in many organic reactions and complicate workups.[3] The hydrochloride's solubility in hot ethanol is explicitly used to separate it from inorganic byproducts like sodium chloride, a practical purification step in large-scale synthesis.[7]
| Evidence Dimension | Solvent System Compatibility |
| Target Compound Data | Soluble in alcohols (Methanol, Ethanol); allows for non-aqueous reaction and purification. |
| Comparator Or Baseline | Hydrazine hydrate is typically used as an aqueous solution, introducing water into reactions. |
| Quantified Difference | Qualitative difference in preferred solvent systems (organic vs. aqueous). |
| Conditions | Standard laboratory and industrial synthesis conditions. |
Its compatibility with common, non-aqueous organic solvents simplifies reaction design, workup, and purification, directly impacting process efficiency and cost.
This reagent is the right choice for the synthesis of pyrazole-containing compounds, particularly when a carboxylate functional group is desired for further elaboration. Its reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazoles without the need for the harsh handling conditions associated with hydrazine hydrate.[6] The solid nature and stability of the hydrochloride salt ensure reproducible reaction outcomes.[1]
In laboratory and automated synthesis platforms where ease of handling and dosing accuracy are paramount, Ethyl hydrazinoacetate hydrochloride is a preferred reagent. Its solid form eliminates the risks and complexities of handling liquid, corrosive, and volatile hydrazine hydrate, making it suitable for safer and more controlled process environments.[1][2]
This compound is specifically valuable in synthetic sequences where the ethyl ester can be carried through several steps before a final, selective hydrolysis or modification is needed. This allows for orthogonal protecting group strategies that would be complicated by using more labile esters or by starting with the free acid, thereby streamlining complex molecular construction.
Irritant